3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate
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Overview
Description
3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate is an organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate typically involves the reaction of phthalic anhydride with appropriate thiol and alcohol derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into corresponding thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate can be compared with other similar compounds, such as:
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: This compound has a similar phthalimide structure but differs in its functional groups and reactivity.
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Another phthalimide derivative with distinct chemical properties and applications.
3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: This compound contains a nitro group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.
Properties
CAS No. |
88683-56-1 |
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Molecular Formula |
C15H15NO6S |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
[2-acetyloxy-3-(1,3-dioxoisoindol-2-yl)sulfanylpropyl] acetate |
InChI |
InChI=1S/C15H15NO6S/c1-9(17)21-7-11(22-10(2)18)8-23-16-14(19)12-5-3-4-6-13(12)15(16)20/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
JXKWFJJECXWTON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CSN1C(=O)C2=CC=CC=C2C1=O)OC(=O)C |
Origin of Product |
United States |
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